molecular formula C12H19NO2 B14485041 7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione CAS No. 65775-69-1

7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione

Cat. No.: B14485041
CAS No.: 65775-69-1
M. Wt: 209.28 g/mol
InChI Key: IFIJMTFLUMTHBW-UHFFFAOYSA-N
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Description

7,10,10-Trimethyl-3-azabicyclo[521]decane-2,6-dione is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a nitrogen atom within its bicyclic framework, making it a member of the azabicyclo family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione typically involves multiple steps. One common method starts with the preparation of the tricarbonyl(tropone)iron complex. The synthetic route includes:

    Nucleophilic amine addition: An amine is added to the tricarbonyl(tropone)iron complex.

    Boc-protection: The crude secondary amine is protected using a Boc group.

    Photochemical demetallation: The iron complex is demetallated using photochemical methods.

    Intramolecular Heck reaction: This step forms the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the steps mentioned above can be scaled up with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,10,10-Trimethyl-3-azabicyclo[52

Properties

CAS No.

65775-69-1

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

7,10,10-trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione

InChI

InChI=1S/C12H19NO2/c1-11(2)8-4-6-12(11,3)9(14)5-7-13-10(8)15/h8H,4-7H2,1-3H3,(H,13,15)

InChI Key

IFIJMTFLUMTHBW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)CCNC2=O)C)C

Origin of Product

United States

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